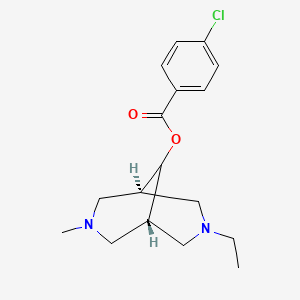

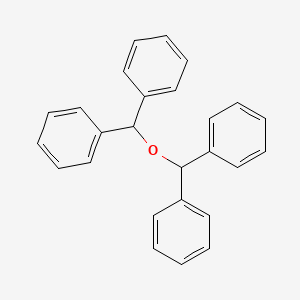

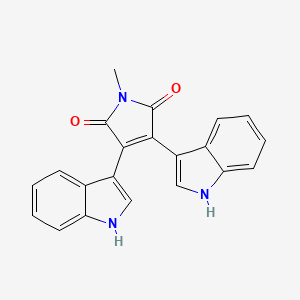

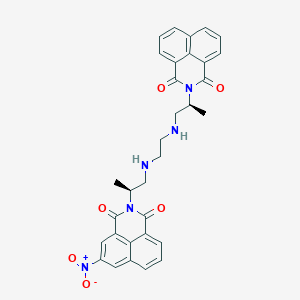

![molecular formula C21H23ClN4O B1667512 5-クロロ-7-[(4-エチル-1-ピペラジニル)-(3-ピリジニル)メチル]-8-キノリンオール](/img/structure/B1667512.png)

5-クロロ-7-[(4-エチル-1-ピペラジニル)-(3-ピリジニル)メチル]-8-キノリンオール

概要

説明

BRD 4354は、ヒストン脱アセチル化酵素5およびヒストン脱アセチル化酵素9の阻害剤として知られる化学化合物です。ヒストン脱アセチル化酵素は、ヒストンタンパク質からアセチル基を除去する酵素であり、クロマチンの凝縮と遺伝子発現の抑制をもたらします。 BRD 4354は、これらの酵素の阻害において中程度の効力を示し、ヒストン脱アセチル化酵素5に対して0.85マイクロモル、ヒストン脱アセチル化酵素9に対して1.88マイクロモルの半数阻害濃度を示します .

科学的研究の応用

BRD 4354 has several scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of histone deacetylases, providing insights into the role of these enzymes in gene expression and chromatin remodeling.

Biology: In biological research, BRD 4354 is used to investigate the effects of histone deacetylase inhibition on cellular processes such as cell cycle regulation, apoptosis, and differentiation.

Medicine: The compound has potential therapeutic applications in the treatment of diseases where histone deacetylase activity is dysregulated, such as cancer and neurodegenerative disorders.

準備方法

BRD 4354の合成には、キノリンコア構造の調製から始まるいくつかの段階が含まれます。合成経路には通常、次の段階が含まれます。

キノリンコアの形成: これは、アニリン誘導体やアルデヒドなどの適切な出発物質を含む一連の環化反応によって達成されます。

置換反応: 次に、キノリンコアは、クロロ基やピペラジニル基を含む目的の官能基を導入するために、置換反応にかけられます。

精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、高純度を実現します。

BRD 4354の工業生産方法は、これらの合成段階をスケールアップし、最終生成物の均一性と純度を確保することを伴います .

化学反応の分析

BRD 4354は、次のようなさまざまな化学反応を起こします。

酸化: BRD 4354は、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: また、還元反応を起こし、還元生成物を生成することができます。

置換: この化合物は、置換反応に関与することができます。この反応では、ある官能基が別の官能基に置換されます。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒などがあります。 これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .

科学研究への応用

BRD 4354は、次のようないくつかの科学研究への応用があります。

化学: ヒストン脱アセチル化酵素の阻害を研究するためのツール化合物として使用され、これらの酵素が遺伝子発現とクロマチンリモデリングにおいて果たす役割に関する洞察を提供します。

生物学: 生物学的研究では、BRD 4354は、細胞周期制御、アポトーシス、分化などの細胞プロセスに対するヒストン脱アセチル化酵素阻害の影響を調査するために使用されます。

医学: この化合物は、がんや神経変性疾患など、ヒストン脱アセチル化酵素活性が調節不全になっている疾患の治療に、潜在的な治療的用途があります。

作用機序

BRD 4354は、ヒストン脱アセチル化酵素5とヒストン脱アセチル化酵素9の活性を阻害することで、その効果を発揮します。この阻害は、ヒストンタンパク質からのアセチル基の除去を防ぎ、より緩いクロマチン構造と遺伝子発現の増加をもたらします。 BRD 4354の分子標的はヒストン脱アセチル化酵素であり、関連する経路には、クロマチンリモデリングと遺伝子調節に関連する経路が含まれます .

類似の化合物との比較

BRD 4354は、ヒストン脱アセチル化酵素5とヒストン脱アセチル化酵素9に対する中程度の効力と選択性において、ユニークです。類似の化合物には、以下のようなものがあります。

トリコスタチンA: 広範囲の活性を示す強力なヒストン脱アセチル化酵素阻害剤。

ボリノスタット: 皮膚T細胞リンパ腫の治療に使用される別のヒストン脱アセチル化酵素阻害剤。

パノビノスタット: がん治療に用途のある汎ヒストン脱アセチル化酵素阻害剤。

これらの化合物と比較して、BRD 4354はより選択的な阻害プロファイルを備えているため、ヒストン脱アセチル化酵素5とヒストン脱アセチル化酵素9の特定の役割を研究するための貴重なツールとなっています .

類似化合物との比較

BRD 4354 is unique in its moderate potency and selectivity for histone deacetylase 5 and histone deacetylase 9. Similar compounds include:

Trichostatin A: A potent inhibitor of histone deacetylases with broad-spectrum activity.

Vorinostat: Another histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.

Panobinostat: A pan-histone deacetylase inhibitor with applications in cancer therapy.

Compared to these compounds, BRD 4354 offers a more selective inhibition profile, making it a valuable tool for studying the specific roles of histone deacetylase 5 and histone deacetylase 9 .

特性

IUPAC Name |

5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O/c1-2-25-9-11-26(12-10-25)20(15-5-3-7-23-14-15)17-13-18(22)16-6-4-8-24-19(16)21(17)27/h3-8,13-14,20,27H,2,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFSFXYJOJWLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C2=CN=CC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。